Product packaging for 6-methyl-2H-1,2,4-triazine-5-thione(Cat. No.:CAS No. 15969-18-3)

6-methyl-2H-1,2,4-triazine-5-thione

Cat. No.: B095879
CAS No.: 15969-18-3
M. Wt: 127.17 g/mol
InChI Key: WZZUAQNAZPEEII-UHFFFAOYSA-N
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Description

6-methyl-2H-1,2,4-triazine-5-thione, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3S and its molecular weight is 127.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3S B095879 6-methyl-2H-1,2,4-triazine-5-thione CAS No. 15969-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15969-18-3

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

6-methyl-2H-1,2,4-triazine-5-thione

InChI

InChI=1S/C4H5N3S/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8)

InChI Key

WZZUAQNAZPEEII-UHFFFAOYSA-N

SMILES

CC1=NNC=NC1=S

Canonical SMILES

CC1=NNC=NC1=S

Synonyms

1,2,4-Triazine-5(2H)-thione,6-methyl-(9CI)

Origin of Product

United States

Contextualizing 6 Methyl 2h 1,2,4 Triazine 5 Thione in Triazine Heterocycle Research

The study of 6-methyl-2H-1,2,4-triazine-5-thione is firmly rooted in the broader field of triazine heterocycle research. Triazines, which are six-membered aromatic rings containing three nitrogen atoms, exist in three isomeric forms: 1,2,3-triazine (B1214393), 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). nih.gov These heterocycles are of profound interest to medicinal and synthetic chemists due to their diverse biological activities and versatile reactivity. nih.govrsc.org

The 1,2,4-triazine core, present in the subject compound, is particularly noted for its utility in the synthesis of other heterocyclic systems through reactions like the inverse electron-demand Diels-Alder cycloaddition. acs.org The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic substitution, a characteristic that underpins much of its synthetic utility. nih.gov Researchers have extensively explored the derivatization of the triazine scaffold to create libraries of compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. nih.govnih.govijpsr.info

The introduction of a methyl group at the 6-position and a thione group at the 5-position of the 1,2,4-triazine ring, as seen in this compound, modulates the electronic properties and reactivity of the core structure, opening up specific avenues for further chemical modification and application-oriented research.

The Pivotal Role of the Thione Moiety in Heterocyclic Chemistry

The presence of a thione moiety (C=S) is a critical determinant of the chemical behavior and potential applications of 6-methyl-2H-1,2,4-triazine-5-thione. In heterocyclic compounds, the thione group is known to be highly reactive and participates in a variety of chemical transformations. researchgate.net This reactivity stems from the polarizability of the carbon-sulfur double bond and the ability of the sulfur atom to act as a nucleophile or be oxidized.

The thione group can, for instance, be readily alkylated at the sulfur atom to form S-substituted derivatives, a common strategy for modifying the properties of the parent molecule. researchgate.net Furthermore, the thione moiety can undergo oxidative coupling to form disulfide bridges or be converted to the corresponding oxo-analogue. researchgate.net These reactions provide a versatile handle for the synthesis of more complex molecular architectures.

From an application perspective, the thione group is a known pharmacophore. The presence of 'S' and 'N' moieties in a ligand can lead to specific interactions with metal ions, a property exploited in the development of analytical reagents and potential therapeutic agents. researchgate.net The thione group's ability to engage in hydrogen bonding and other non-covalent interactions also influences the biological activity of heterocyclic compounds.

Key Research Trajectories for 6 Methyl 2h 1,2,4 Triazine 5 Thione and Its Analogs

Direct Synthesis Routes to this compound

The construction of the this compound core can be achieved through various synthetic strategies, ranging from multi-step sequences to more efficient one-pot methodologies.

Multi-step Reaction Sequences for Core Structure Formation

Multi-step syntheses often provide a high degree of control over the assembly of the triazine ring. A common approach involves the reaction of thiocarbohydrazide (B147625) with pyruvic acid. researchgate.net This initial condensation is a key step in forming the foundational structure of the triazine ring. Another multi-step method involves the acylation of a precursor like methoxy (B1213986) naphthalene, followed by a reaction with amyl nitrite. The resulting intermediate then reacts with thiosemicarbazide (B42300) to yield the final triazine-thione product. nih.govresearchgate.net These sequential reactions allow for the isolation and purification of intermediates, which can be crucial for achieving high purity in the final product.

Critical Role of Starting Materials in Synthetic Efficiency

The choice of starting materials is paramount to the success and efficiency of the synthesis of this compound. Key precursors like thiosemicarbazide and hydrazonoyl halides play a important role in the formation of the triazine ring.

Thiosemicarbazide is a versatile building block in heterocyclic synthesis. researchgate.netirjmets.com Its reaction with α-keto acids or their derivatives is a fundamental method for constructing the 1,2,4-triazine core. researchgate.netjmchemsci.com The nucleophilic nature of thiosemicarbazide allows it to readily react with carbonyl compounds, initiating the cyclization process necessary for ring formation. researchgate.netresearchgate.net

Hydrazonoyl halides are another important class of starting materials. They are reactive intermediates that can undergo cyclization reactions with various nucleophiles to form a wide range of heterocyclic compounds, including triazine derivatives. capes.gov.brcapes.gov.br Their utility in the synthesis of fused heterocyclic systems demonstrates their importance in creating complex molecular architectures.

Derivatization and Functionalization of this compound

The this compound scaffold possesses multiple reactive sites, making it an excellent candidate for further chemical modification. Derivatization and functionalization reactions allow for the fine-tuning of its chemical properties and the introduction of new functionalities.

Alkylation and Arylation Reactions

The nitrogen and sulfur atoms in the triazine ring are susceptible to alkylation and arylation. For instance, reactions with alkylating agents like methyl iodide can introduce alkyl groups onto the sulfur atom, forming S-alkylated derivatives. rlavie.com Similarly, arylation reactions can be achieved, though sometimes these may lead to the formation of fused heterocyclic systems. Photoinduced alkylation and arylation reactions have also been developed for related 1,2,4-triazine-3,5(2H,4H)-diones, offering a modern and efficient method for C-H functionalization. researchgate.netrsc.orgnih.govnih.gov

Table 1: Examples of Alkylation and Arylation Reactions

ReactantReagentProductReference
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesS-phenacyl derivatives and triazino[3,4-b] researchgate.netrlavie.comnih.govthiadiazines researchgate.net
1,2,4-triazine-3,5(2H,4H)-dionesEthers (visible-light induced)6-oxyalkylated 1,2,4-triazine-3,5(2H,4H)-diones researchgate.net
2-Chloro-4,6-dimethoxy-1,3,5-triazineOrganostannanes, Grignard reagents, etc.2-alkyl-4,6-dimethoxy-1,3,5-triazines researchgate.net

Condensation Reactions Leading to Novel Scaffolds

Condensation reactions are a powerful tool for expanding the molecular complexity of this compound by forming new rings and fused systems. The active methylene (B1212753) group and the thione functionality can participate in various condensation reactions. For example, Knoevenagel condensation of a related thiazolo[3,2-b] researchgate.netresearchgate.netrlavie.comtriazine-3,7-dione with aldehydes leads to the formation of 2-arylidene derivatives. ptfarm.pl These derivatives can then undergo further cyclization reactions, for instance with hydrazine (B178648) hydrate, to create novel polycyclic systems. ptfarm.pl Condensation with thiosemicarbazide is a key step in the synthesis of the triazine ring itself, and similar strategies can be employed for further functionalization. irjmets.com

Table 2: Examples of Condensation Reactions

ReactantReagentProductReference
6-methyl-thiazolo[3,2-b] researchgate.netresearchgate.netrlavie.comtriazine-3,7-dioneAldehydes2-arylidene-6-methyl-thiazolo[3,2-b] researchgate.netresearchgate.netrlavie.comtriazine-3,7-diones ptfarm.pl
Amides and 1,2-dicarbonyl compoundsHydrazine hydrateSubstituted 1,2,4-triazines researchgate.net
(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acidThiosemicarbazide3-thioxo-1,2,4-triazin-5-one derivative scirp.org

Cyclization Pathways for Fused Heterocyclic Systems

The reactivity of this compound lends itself to the construction of various fused heterocyclic systems, most notably triazolo[4,3-b] rsc.orgbenthamscience.comresearchgate.nettriazin-7-one derivatives. These reactions typically involve the reaction of the triazine with bifunctional reagents, leading to the formation of a new five-membered ring fused to the triazine core.

One common strategy involves the reaction of 4-amino-3-thioxo-6-methyl-1,2,4-triazin-5(4H)-one with reagents like phenacyl halides. This reaction can lead to the formation of S-phenacyl derivatives, which can subsequently cyclize to form triazino[3,4-b] rsc.orgresearchgate.netwikipedia.orgthiadiazines. researchgate.net Another approach involves the reaction with chloroacetic acid, which results in the formation of 6-methyl-thiazolo[3,2-b] rsc.orgbenthamscience.comresearchgate.nettriazine-3,7-dione. ptfarm.pl This intermediate can then undergo further reactions, such as Knoevenagel condensation with aldehydes, to introduce additional diversity. ptfarm.pl

The synthesis of rsc.orgbenthamscience.comresearchgate.nettriazolo[1,5-a]pyridines can also be achieved through cyclization reactions followed by a Dimroth rearrangement. researchgate.net Similarly, the reaction of 4-amino-1,2,4-triazine-3-thione-5-one with arylnitriles in the presence of a base like potassium tert-butoxide can lead to the one-pot synthesis of 1,2,4-triazolo[1,5-d]-1,2,4-triazine-5-thiones. researchgate.net

The reaction of imidazo[4,5-e] rsc.orgbenthamscience.comresearchgate.nettriazin-3-thiones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to regioselectively produce thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org Furthermore, the oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety can lead to the formation of rsc.orgbenthamscience.comresearchgate.nettriazolo[1,5-b] rsc.orgbenthamscience.comresearchgate.netnih.govtetrazines. beilstein-journals.org

A summary of representative cyclization reactions is presented in the table below.

Starting MaterialReagent(s)ProductReference(s)
4-Amino-3-thioxo-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesTriazino[3,4-b] rsc.orgresearchgate.netwikipedia.orgthiadiazines researchgate.net
6-Methyl-3-thioxo-3,4-dihydro- rsc.orgbenthamscience.comresearchgate.nettriazin-5-oneChloroacetic acid, Aldehydes2-Arylidene-6-methyl-thiazolo[3,2-b] rsc.orgbenthamscience.comresearchgate.nettriazine-3,7-diones ptfarm.pl
3,5-Dinitropyridine-2-yl hydrazides/hydrazones- rsc.orgbenthamscience.comresearchgate.netTriazolo[1,5-a]pyridines (via Dimroth rearrangement) researchgate.net
4-Amino-1,2,4-triazine-3-thione-5-oneArylnitriles, Potassium tert-butoxide1,2,4-Triazolo[1,5-d]-1,2,4-triazine-5-thiones researchgate.net
Imidazo[4,5-e] rsc.orgbenthamscience.comresearchgate.nettriazin-3-thionesDimethyl acetylenedicarboxylate (DMAD)Thiazolo[3,2-b]-1,2,4-triazines beilstein-journals.org
1,2,4,5-Tetrazines with amidine moiety(Diacetoxyiodo)benzene (B116549) rsc.orgbenthamscience.comresearchgate.netTriazolo[1,5-b] rsc.orgbenthamscience.comresearchgate.netnih.govtetrazines beilstein-journals.org

Diverse Substitution Reactions

The 1,2,4-triazine ring system is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The reactivity of substituted triazines, such as 2,4,6-trichloro-1,3,5-triazine (TCT), has been extensively studied. mdpi.comcsic.esnih.gov The chlorine atoms on TCT can be sequentially replaced by various nucleophiles, including amines, thiols, and alcohols, with the reactivity of the remaining chlorine atoms being influenced by the nature of the substituent already introduced. csic.esnih.gov The order of reactivity for nucleophilic substitution on TCT is generally found to be alcohol > thiol > amine. nih.gov

In the context of this compound derivatives, substitution reactions are crucial for modifying the properties of the core structure. For instance, the bromine atom in 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can be displaced by a benzyloxy group. nih.gov This highlights the potential for introducing various substituents at different positions of the triazine ring to fine-tune its chemical and biological properties.

Oxidation and Reduction Transformations

The 1,2,4-triazine ring can undergo both oxidation and reduction reactions, leading to different heterocyclic systems. For example, oxidative cyclization is a key step in the synthesis of some fused triazole derivatives. The use of oxidizing agents like (diacetoxyiodo)benzene can facilitate the formation of rsc.orgbenthamscience.comresearchgate.nettriazolo[1,5-b] rsc.orgbenthamscience.comresearchgate.netnih.govtetrazines from their tetrazine precursors. beilstein-journals.org

Conversely, reduction of the triazine ring is also possible. While specific examples for this compound are not detailed in the provided context, the reduction of related 1,2,4-triazines, such as the sodium borohydride (B1222165) reduction of 3-(methylthio)-5,6-diphenyl-1,2,4-triazine, has been reported to yield the corresponding 2,5-dihydro-1,2,4-triazines. researchgate.net This suggests that the triazine ring in this compound could also be susceptible to reduction under appropriate conditions.

Reactivity with Nucleophilic and Electrophilic Species

The 1,2,4-triazine nucleus exhibits reactivity towards both nucleophiles and electrophiles. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack. Reactions of 1,2,4-triazines with organolithium reagents have been studied, showing that the regioselectivity of the addition can be dependent on temperature and substituents. rsc.org In some cases, competition between addition to a nitrogen atom and substitution at a carbon atom has been observed. rsc.org The addition of C-nucleophiles to 6-aryl-1,2,4-triazine 4-oxides has been shown to occur at position 5 of the heterocyclic ring under kinetic control. researchgate.net

The thione group in this compound provides a site for electrophilic attack. For example, alkylation and acylation reactions can occur at the sulfur atom. tandfonline.com The amino group, if present as in 4-amino-3-thioxo-6-methyl-1,2,4-triazin-5(4H)-one, can also react with electrophiles. researchgate.net

Mechanistic Insights into Synthetic Processes and Chemical Reactivity

Detailed Reaction Mechanisms

The formation of fused heterocyclic systems from this compound and its derivatives often involves a sequence of nucleophilic attack and intramolecular cyclization. For instance, the reaction to form triazino[3,4-b] rsc.orgresearchgate.netwikipedia.orgthiadiazines likely proceeds through an initial S-alkylation of the thione group by a phenacyl halide, followed by a nucleophilic attack of the exocyclic amino group onto the carbonyl carbon of the phenacyl moiety, leading to cyclization and dehydration. researchgate.net

In the synthesis of thiazolo[3,2-b]-1,2,4-triazines from 3-thioxo-1,2,4-triazin-5-ones and dimethyl acetylenedicarboxylate (DMAD), the reaction is believed to proceed via a Michael addition of the sulfur atom to the activated alkyne, followed by a regioselective cyclization involving one of the nitrogen atoms of the triazine ring. beilstein-journals.org

Investigation of Rearrangement Processes

The Dimroth rearrangement is a significant transformation observed in triazine chemistry. rsc.orgbenthamscience.comwikipedia.org This rearrangement involves the isomerization of heterocyclic compounds, often catalyzed by acid or base, where heteroatoms within the ring system or between the ring and a substituent exchange positions. benthamscience.comnih.gov This process typically occurs through a ring-opening and ring-closing mechanism. rsc.orgnih.gov

In the context of triazolo[4,3-b] rsc.orgbenthamscience.comresearchgate.nettriazine systems, a Dimroth-type rearrangement can lead to the formation of the more thermodynamically stable rsc.orgbenthamscience.comresearchgate.nettriazolo[1,5-c]pyrimidine isomers. benthamscience.com The presence of acid, base, or certain substituents can facilitate this rearrangement. benthamscience.com The mechanism is thought to involve protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure to the rearranged product. nih.gov For example, the rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines to the isomeric imidazo[4,5-e]thiazolo[2,3-c]triazines has been observed upon treatment with a base like potassium hydroxide (B78521) or sodium alcoholates. beilstein-journals.org

Influence of Catalysis and Reaction Conditions on Reaction Outcomes

The chemical behavior and transformation of this compound and its close derivatives are highly sensitive to the employed catalytic systems and reaction conditions. Variations in temperature, the use of catalysts, and the application of non-conventional energy sources like microwave irradiation can dramatically alter reaction rates, yields, and even the structural nature of the final products.

Microwave Irradiation and Solvent-Free Systems

A significant advancement in the synthesis and transformation of 1,2,4-triazine derivatives involves the use of microwave-assisted organic synthesis (MAOS) and solvent-free ("dry media") conditions. These techniques have been shown to offer substantial advantages over classical heating methods.

Microwave irradiation, for instance, can drastically reduce reaction times from hours to mere minutes or even seconds. researchgate.net This rapid heating, combined with the frequent use of solid inorganic supports as energy transfer media in solvent-free systems, often leads to higher product yields and improved purity. researchgate.net The approach is also considered a "green chemistry" method as it minimizes or eliminates the use of hazardous solvents. researchgate.netnih.gov

In the synthesis of related 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives, microwave irradiation under solvent-free conditions has proven to be a rapid and efficient method. mdpi.comnih.gov For example, the reaction of 2-oxo-4-(2-thienyl)but-3-enoic acid with thiocarbohydrazide under conventional reflux in glacial acetic acid required 2 hours, yielding the product in 62% yield. mdpi.com In contrast, the microwave-assisted approach significantly accelerates such transformations. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Yield Conditions
Conventional Heating Hours Moderate Reflux in solvent (e.g., glacial acetic acid, methanol)

This table provides a generalized comparison based on findings for related triazine syntheses. researchgate.netmdpi.com

Influence of Catalysts and Temperature

The choice of catalyst and the reaction temperature are critical variables that direct the pathway of chemical transformations. In reactions involving 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, a compound structurally similar to the title compound, different outcomes are observed by modifying these parameters. researchgate.net

For instance, the reaction of this triazine precursor with phenacyl halides can yield different products based on the conditions. researchgate.net

With Catalysis: In the presence of a base like N,N-dimethylethylamine at room temperature, the reaction with 4-fluorophenacyl chloride selectively yields the S-phenacyl derivative in high yield. researchgate.net

Without Catalysis (Thermal): Simply boiling the reactants in methanol (B129727) for one hour leads to the formation of a cyclized product, the triazino[3,4-b] researchgate.netmdpi.comsigmaaldrich.comthiadiazine derivative. researchgate.net

This demonstrates that a basic catalyst at a lower temperature favors simple substitution, whereas higher temperatures in the absence of a catalyst promote a more complex cyclization reaction. A further example shows that reacting the 5-thioxo derivative with 4-bromophenacyl bromide in boiling methanol initially yields a mixture of the S-substituted product and the cyclized thiadiazine. researchgate.net However, upon further heating, the mixture converts entirely to the cyclized product, highlighting the role of reaction time and temperature in determining the final molecular structure. researchgate.net

Other synthetic protocols for different triazine systems also underscore the importance of catalysis. The alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is effectively mediated by bis(trimethylsilyl)acetamide (BSA), while subsequent substitutions can be carried out in the presence of potassium carbonate. nih.gov

The reactivity is also inherently linked to the substrate itself. Studies on 1,2,3-triazine (B1214393) carboxylates have shown that some cycloaddition reactions proceed instantaneously at room temperature to give quantitative yields, illustrating the profound impact of the electronic properties of the triazine ring on its reactivity under ambient conditions. nih.gov

Crystallographic Analysis: Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For 1,2,4-triazine derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

For instance, the analysis of a co-crystal of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione revealed a monoclinic crystal system with the space group P21/c. researchgate.net Such studies have also been instrumental in confirming the structures of complex heterocyclic systems derived from 1,2,4-triazole-3-thione, where the resulting compounds were found to crystallize in the triclinic system with a P-1 space group. mdpi.com In the case of 2,4-diamino-6-methyl-1,3,5-triazine methanol solvate, X-ray analysis showed a monoclinic system (P21/c) and detailed the extensive network of hydrogen bonds that dictate the crystal packing. researchgate.netresearchgate.net

Hirshfeld surface analysis, often used in conjunction with X-ray diffraction data, allows for the visualization and quantification of intermolecular interactions within the crystal lattice, highlighting the significance of hydrogen bonding and other close contacts in the molecular packing. researchgate.netmdpi.commdpi.com

Table 1: Crystallographic Data for Selected 1,2,4-Triazine Derivatives

CompoundCrystal SystemSpace GroupReference
N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione co-crystalMonoclinicP21/c researchgate.net
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1 mdpi.com
2,4-diamino-6-methyl-1,3,5-triazine methanol solvateMonoclinicP21/c researchgate.netresearchgate.net
3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4Not specifiedNot specified nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful technique for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In derivatives of this compound, the chemical shifts of the protons are influenced by the electronic effects of neighboring atoms and functional groups.

For example, in a series of related compounds, the NH proton of the triazole ring typically appears as a downfield singlet. rsc.orgdergipark.org.tr The methyl group protons on the triazine ring also give a characteristic singlet. rsc.org Aromatic protons on substituted derivatives show complex multiplicity in the aromatic region of the spectrum. rsc.orgdergipark.org.tr The presence of different substituents can lead to noticeable shifts in the proton resonances, which can be used to confirm the structure of the synthesized compounds. rsc.orgrsc.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Triazine Derivatives

ProtonChemical Shift (ppm)SolventReference
NH (Triazine)~9.41 (brs)DMSO-d6 rsc.org
CH₃ (Methyl)~2.26 (s)DMSO-d6 rsc.org
Aromatic H7.24-7.36 (m)DMSO-d6 rsc.org
NH (Triazole)12.98-13.85Not specified dergipark.org.tr

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In this compound and its derivatives, the thiocarbonyl carbon (C=S) is typically observed at a downfield chemical shift. mdpi.com The carbons of the triazine ring also have characteristic chemical shifts that are influenced by the substituents on the ring. rsc.orgrsc.org The methyl carbon appears at a characteristic upfield position. rsc.org Analysis of the ¹³C NMR spectrum, in conjunction with ¹H NMR data, allows for the complete assignment of the carbon skeleton. rsc.orgrsc.org

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Triazine Derivatives

CarbonChemical Shift (ppm)SolventReference
C=S (Thione)~162.50Not specified mdpi.com
Triazine Ring Carbons~143-174DMSO-d6 rsc.org
CH₃ (Methyl)~17.9DMSO-d6 rsc.org
Aromatic Carbons~126-128DMSO-d6 rsc.org

Advanced NMR Techniques and Computational Chemical Shift Predictions (e.g., GIAO)

Advanced NMR techniques, such as two-dimensional (2D) NMR, are crucial for the unambiguous assignment of complex spectra. tdx.catipb.pt Techniques like HSQC and HMBC establish correlations between protons and carbons, aiding in the structural elucidation of intricate molecules. rsc.org

Furthermore, computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. nih.govimist.maresearchgate.net These calculations can provide theoretical spectra that closely match experimental data, aiding in the confirmation of proposed structures and the assignment of ambiguous signals. nih.govnih.gov The GIAO/DFT method has been successfully applied to predict ¹³C and ¹⁵N NMR chemical shifts for 1,2,4-triazole (B32235) derivatives, demonstrating good agreement with experimental values. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectra of this compound and its derivatives, characteristic absorption bands are observed for the N-H, C=S, and C=N stretching vibrations. rsc.orgrsc.org The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. rsc.org The C=N stretching vibration of the triazine ring is often observed around 1576 cm⁻¹. rsc.org The presence of a thiocarbonyl group (C=S) gives rise to a characteristic absorption band.

Raman spectroscopy provides complementary information to FT-IR. For substituted 1,2,4-triazines, strong Raman bands have been assigned to the ring breathing vibration and asymmetric C-NH₂ stretching vibrations. nih.gov

Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹) for 1,2,4-Triazine Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
N-H stretch3340-3455 rsc.org
C-H stretch (aliphatic)~2970 rsc.org
C=N stretch (triazine)~1576-1597 rsc.orgrsc.org
C=S stretchNot specified

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns. For this compound and its derivatives, mass spectrometry provides crucial confirmation of their molecular formulas. rsc.orgchemicalbook.comnih.gov

The mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable structural information, as the molecule breaks apart in a predictable manner. The fragmentation of 5-mercapto-1,2,4-triazines can involve the cleavage of the triazine ring. e3s-conferences.org

Electronic Absorption Spectroscopy: UV-Vis Studies for Electronic Transitions

Electronic absorption spectroscopy, which analyzes the absorption of ultraviolet (UV) and visible light, is a fundamental technique for characterizing the electronic structure of molecules like this compound and its derivatives. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths of light absorbed correspond to the energy differences between these electronic states and provide valuable information about the molecular orbitals involved. libretexts.org

The 1,2,4-triazine ring system, particularly when incorporating a thione group (C=S), contains several types of electrons that can undergo electronic transitions. These include sigma (σ) electrons in single bonds, pi (π) electrons in double bonds, and non-bonding (n) electrons, which are the lone pairs on heteroatoms like nitrogen and sulfur. uomustansiriyah.edu.iq The most significant transitions for analysis in the typical UV-Vis range (200-700 nm) are the π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. libretexts.org In conjugated systems, such as the 1,2,4-triazine ring, the energy gap for this transition is smaller, leading to absorption at longer wavelengths. uomustansiriyah.edu.iq

n→π Transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) to a π* antibonding orbital. libretexts.org These are generally lower in energy than π→π* transitions and thus appear at longer wavelengths, often with lower intensity. youtube.com The presence of the thione group (-C=S) is particularly relevant, as the thiocarbonyl chromophore gives rise to characteristic n→π* transitions. uomustansiriyah.edu.iq

Studies on various 1,2,4-triazine derivatives demonstrate these principles. For instance, the UV-Vis absorption spectra of extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives show significant absorption in the visible range, with the lowest-energy absorption occurring well above 400 nm. mdpi.com A bathochromic (red) shift, or a shift to longer wavelengths, is observed as the electron-releasing character of substituents on the triazine core increases. mdpi.com This is because electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and thus the energy required for the electronic transition. libretexts.org

The table below presents representative UV-Vis absorption data for selected 1,2,4-triazine derivatives, illustrating the electronic transitions observed.

CompoundSolventλmax (nm)TransitionReference
6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione (MNDTT) Complex with Cu(II)Methanol475Not Specified researchgate.net
Extended 2,4,6-triphenyl-1,3,5-triazine derivatives (e.g., 3-NPh2)Not Specified>400π→π mdpi.com
sym-triazineCrystal~3331E" (n→π) colostate.edu
sym-triazineCrystal~3453E" (n→π*) colostate.edu

Elemental Composition Analysis

Elemental analysis is a cornerstone technique in synthetic chemistry used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. This analysis provides a fundamental check of a sample's purity and is crucial for verifying that a newly synthesized compound, such as a derivative of this compound, has the correct empirical formula.

The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The amounts of these products are then used to calculate the percentage composition of each element in the original sample. For sulfur-containing compounds, specific methods are employed to convert sulfur into a measurable product like sulfur dioxide (SO₂).

The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

For example, in the synthesis of new 1,2,4-triazine derivatives, elemental analysis is a standard characterization method. Research on an extended triazine derivative, C₉₀H₈₇N₃, reported the following results, demonstrating a strong correlation between the expected and observed values. mdpi.com

The following table showcases data from the elemental analysis of a representative 1,2,4-triazine derivative, highlighting the comparison between calculated and experimentally found values.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
A 2,4,6-triaryl-1,3,5-triazine derivativeC90H87N3C89.2989.33 mdpi.com
H7.247.54
N3.473.50

This close match confirms the successful synthesis and purity of the target molecule, validating its proposed structure.

Theoretical and Computational Chemistry Studies on 6 Methyl 2h 1,2,4 Triazine 5 Thione

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. For 6-methyl-2H-1,2,4-triazine-5-thione, DFT calculations have been instrumental in elucidating various aspects of its chemical behavior.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For derivatives of 1,2,4-triazine (B1199460), this is often achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p). d-nb.infonih.gov This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface.

The planarity of the triazine ring is a key feature. In related diaminotriazine structures, the ring is essentially planar, with only minor deviations of the substituent atoms from this plane. The bond lengths within the triazine ring are often quite uniform. researchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, this would involve studying the rotation of the methyl group and the tautomeric equilibrium between the thione and thiol forms. Computational studies can predict the most stable conformer and the energy barriers between different conformations.

Table 1: Selected Optimized Geometrical Parameters for Triazine Derivatives
ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC-N (ring)~1.34 Å
Bond LengthN-N (ring)~1.38 Å
Bond LengthC=S~1.68 Å
Bond AngleN-C-N (ring)~126°
Bond AngleC-N-N (ring)~117°

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results are often used to interpret experimental infrared (IR) and Raman spectra. nih.gov For asymmetric triazines, the triazine ring exhibits intense absorption bands in the range of 1500–1600 cm⁻¹ and 700–800 cm⁻¹. e3s-conferences.org

A comparison between the calculated and experimental vibrational frequencies can help to confirm the accuracy of the computational model and to assign the observed spectral bands to specific molecular vibrations. It is common practice to scale the calculated frequencies to improve the agreement with experimental data. nih.gov For a related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thione, the FT-IR spectrum has been reported and analyzed. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Triazine Derivatives
Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (IR)Assignment
N-H stretch~3400~3300-3450Stretching of the N-H bond
C-H stretch (methyl)~2950~2900-3000Stretching of the C-H bonds in the methyl group
C=N stretch (ring)~1600~1550-1650Stretching of the C=N bonds within the triazine ring
C=S stretch~1100~1050-1150Stretching of the C=S double bond

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. imist.manih.govresearchgate.net This method, often employed with DFT, can provide accurate predictions of both ¹H and ¹³C NMR spectra. researchgate.net The calculated isotropic shielding values are typically converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used. researchgate.net Comparisons between theoretical and experimental NMR data are valuable for structural elucidation and for confirming the assignments of signals in the experimental spectrum. nih.govresearchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
AtomCalculated Chemical Shift (GIAO/B3LYP/6-311G(d,p))Experimental Chemical Shift (Typical Range)
C5 (C=S)~175-185~170-190
C6 (C-CH₃)~150-160~145-165
C3~140-150~135-155
CH₃~15-25~20-30
N-H~11-13~10-14
H (methyl)~2.0-2.5~2.1-2.6

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and for predicting its reactive sites. nih.govnih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For 1,2,4-triazine derivatives, the MEP map can reveal the nucleophilic and electrophilic centers. d-nb.infonih.gov The nitrogen atoms of the triazine ring and the sulfur atom of the thione group are generally regions of negative potential, while the hydrogen atoms are regions of positive potential. nih.gov This information is valuable for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile or electron donor. The energy of the LUMO is related to its electron affinity and its ability to act as an electrophile or electron acceptor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive. For large systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to maintain locality information. nih.gov

Table 4: Calculated Frontier Molecular Orbital Energies (eV) for this compound
OrbitalEnergy (B3LYP/6-31G(d,p))
HOMO~ -6.5 to -7.5
LUMO~ -1.5 to -2.5
HOMO-LUMO Gap~ 4.0 to 6.0

DFT calculations can be used to predict various thermodynamic properties, such as the heat of formation, Gibbs free energy, and entropy. rsc.orgresearchgate.net These properties are crucial for understanding the energetics of chemical reactions, including reaction mechanisms and equilibria.

By calculating the thermodynamic properties of reactants, products, and transition states, it is possible to determine the enthalpy and Gibbs free energy of a reaction. This information can be used to predict whether a reaction will be spontaneous and to what extent it will proceed. For example, in the study of energetic materials, the heat of reaction is a key performance parameter. rsc.orgresearchgate.net

Table 5: Calculated Thermodynamic Properties of this compound at 298.15 K
PropertyCalculated Value (B3LYP/6-31G(d,p))
Standard Enthalpy of Formation (ΔH_f°)(Value would be calculated relative to constituent elements)
Standard Gibbs Free Energy of Formation (ΔG_f°)(Value would be calculated relative to constituent elements)
Standard Entropy (S°)~300-350 J/mol·K
Heat Capacity (C_p)~120-150 J/mol·K

Semi-Empirical Methods for Conformational Flexibility Studies (e.g., AM1)

Semi-empirical methods, such as AM1 (Austin Model 1), are employed to study the conformational flexibility of molecules like this compound. These methods offer a balance between computational cost and accuracy for large molecules, making them suitable for exploring the potential energy surface.

In a study on a related triazine derivative, the molecular energy profile was determined using AM1 calculations. The conformational analysis was performed by systematically varying a selected torsion angle from -180° to +180° in 10° increments to identify the most stable conformers. This approach allows for the mapping of the energy landscape and the identification of local and global energy minima, which correspond to the stable conformations of the molecule. The results of such studies are crucial for understanding how the molecule's shape influences its interactions with its environment, including solvent molecules and biological receptors.

Theoretical Investigations of Electronic and Optical Properties

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of materials, which are important for applications in optoelectronics. For triazine derivatives, density functional theory (DFT) is a commonly used method to calculate properties such as polarizability (α) and first-order hyperpolarizability (β), which are measures of the NLO response.

For instance, in a study of novel bis-triazine (B1207110) derivatives, DFT calculations at the B3LYP/6-311**G(d,p) level of theory were used to obtain the optimized molecular structures and predict their NLO properties. The calculated polarizability (α) for two new triazine derivatives ranged from 6.09 to 10.75 x 10⁻²⁴ esu. It was found that a small HOMO-LUMO energy gap correlates with high polarizability and significant NLO characteristics. The predicted NLO properties of some triazine derivatives have been shown to be significantly greater than those of urea, a standard reference material for NLO studies.

Calculated NLO Properties of Triazine Derivatives and Urea
CompoundDipole Moment (D)Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (esu)
Triazine Derivative 32.7610.75-
Triazine Derivative 56.966.09-
Urea (Reference)---

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption bands observed in experimental UV-Vis spectra.

In studies of triazine derivatives, TD-DFT calculations have been successfully used to predict their electronic absorption spectra. For example, the electronic absorption spectra of a triazine derivative were predicted using the TD-DFT method, and the results showed good agreement with experimental data. The calculations can also elucidate the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions, and determining the contributions of different molecular orbitals. The choice of functional and basis set, such as CAM-B3LYP/6-31G++(d,p), is critical for obtaining accurate results that align with experimental observations.

Calculated Excitation Energies and Oscillator Strengths for a Triazine Derivative
Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.873200.0191H-3→L0 (67.4%)
3.943150.0349H-2→L0 (85.5%)
4.043070.0349H-4→L0 (63.9%)

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 1,2,4-triazine derivatives. DFT calculations can be used to map the reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides has been studied to yield various products, and computational modeling could be used to understand the regioselectivity and reactivity of the starting materials. Similarly, quantum mechanics calculations, such as those using the PBE flavor of DFT, have been employed to predict the most stable conformations and crystal structures of energetic materials based on triazine scaffolds. These studies help in understanding the stability and decomposition pathways of such compounds.

In Silico Modeling for Structure-Activity Relationship and Biological Target Prediction (e.g., molecular docking)

In silico modeling techniques, particularly molecular docking, are essential in the field of medicinal chemistry for predicting the binding affinity and interaction of small molecules like this compound with biological targets. These methods are crucial for understanding the structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

Molecular docking studies involve placing a ligand (the triazine derivative) into the binding site of a protein to predict its binding mode and affinity. This approach has been widely used for various triazine derivatives to explore their potential as anticancer, anti-HIV, and antimicrobial agents. By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, researchers can identify key structural features responsible for the biological activity. This information guides the synthesis of new derivatives with improved potency and selectivity. For instance, the sulfur atom in the thione group and the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors or donors, playing a significant role in the binding to target proteins.

In Vitro Biological Activity and Structure Activity Relationship Sar of 6 Methyl 2h 1,2,4 Triazine 5 Thione Derivatives

Comprehensive In Vitro Antimicrobial Activity Profiling

The 1,2,4-triazine (B1199460) scaffold is a key component in many compounds exhibiting a broad range of pharmacological effects, including antimicrobial, antifungal, and antiviral activities. researchgate.netnih.gov Modifications to the core structure, particularly from the 6-methyl-3-thioxo-1,2,4-triazin-5-one starting material, have led to the synthesis of numerous derivatives with promising antimicrobial potential. researchgate.net

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 1,2,4-triazine have demonstrated significant antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Studies have shown that the presence of the 1,2,4-triazine ring can lead to a notable increase in antibacterial efficacy. biointerfaceresearch.com For example, certain aminophosphonates derived from 4-amino-6-methyl-3–thioxo-2,3–dihydro nih.govresearchgate.netbiointerfaceresearch.comtriazin-5(4H)-one exhibited a wide range of antimicrobial activities, with minimal inhibitory concentrations (MIC) ranging between 6.25 and 25 μg/mL against various bacterial strains. researchgate.net

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the triazine ring play a crucial role in determining the antibacterial potency. For instance, the introduction of a 4-chlorophenylthiazole-s-triazine hybrid structure resulted in promising inhibition of both Gram-positive and Gram-negative microorganisms. researchgate.net Similarly, derivatives synthesized by reacting 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5-one with different reagents have shown varied but significant activity. researchgate.net One study highlighted a specific derivative, compound 5, which showed broad-spectrum activity greater than some well-known antibacterial agents. researchgate.net

Compound DerivativeBacterial Strain (Type)Activity (MIC in µg/mL)Reference
Aminophosphonate Derivative (Compound 5)Gram-positive & Gram-negative bacteria6.25 - 25 researchgate.net
3-[(pyridin-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneEscherichia coli (Gram-negative)Significant Activity (Specific MIC not detailed) biointerfaceresearch.com
3-[(pyridin-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneStaphylococcus aureus (Gram-positive)Significant Activity (Specific MIC not detailed) biointerfaceresearch.com

Assessment of Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of 1,2,4-triazine derivatives is well-documented, with many compounds showing efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.netresearchgate.net The thione group within the triazine structure is often associated with this activity. For instance, several derivatives of 4-amino-6-methyl-3-thioxo-2,3-dihydro nih.govresearchgate.netbiointerfaceresearch.comtriazin-5(4H)-one were evaluated for their activity against Candida albicans. researchgate.net

SAR studies have revealed that specific substitutions can enhance antifungal action. Substituted phenylthiazolyl 1,3,5-triazine (B166579) derivatives, for example, have been screened for their in vitro antifungal activity against four types of fungi, including C. albicans and A. niger. researchgate.net One derivative containing a 4-chloro phenyl thiazole amine showed significant activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/ml and a Minimum Fungicidal Concentration (MFC) of 5.00 µg/ml. researchgate.net The same compound was also effective against A. niger with an MIC and MFC of 2.50 µg/ml. researchgate.net The presence of hydrophobic fragments and electron-withdrawing groups on the phenyl ring appears to be a key factor for potent antifungal activity. researchgate.net

Compound DerivativeFungal StrainActivity (MIC in µg/mL)Activity (MFC in µg/mL)Reference
Substituted Phenylthiazolyl 1,3,5-triazine (Compound 1)Candida albicans1.255.00 researchgate.net
Substituted Phenylthiazolyl 1,3,5-triazine (Compound 1)Aspergillus niger2.502.50 researchgate.net
Substituted Phenylthiazolyl 1,3,5-triazine (Compound 3)Candida albicans5.00- researchgate.net
Substituted Phenylthiazolyl 1,3,5-triazine (Compound 3)Aspergillus niger5.0010.00 researchgate.net

In Vitro Antiviral Screening

The broad biological profile of triazine derivatives also includes antiviral properties. researchgate.netnih.gov Research into the synthesis of novel pyrrolo[2,1-f] nih.govresearchgate.netbiointerfaceresearch.comtriazines, which are structurally related to the core compound, has identified derivatives with low toxicity and high antiviral activity against influenza virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. mdpi.com One particular derivative, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govresearchgate.netbiointerfaceresearch.comtriazine-5,6-dicarboxylate, demonstrated an IC50 of 4 µg/mL with a high selectivity index of 188, suggesting it acts as a neuraminidase inhibitor. mdpi.com Other studies have also explored the synthesis and antiviral activity of various azolo-[5,1-c] nih.govresearchgate.netbiointerfaceresearch.com-triazines, further confirming the potential of this chemical class in developing new antiviral agents. scilit.com

In Vitro Anticancer Activity Against Diverse Cancer Cell Lines

Triazine derivatives have been a significant focus of cancer research, with many compounds demonstrating potent cytotoxic effects against a range of human cancer cell lines. researchgate.netresearchgate.net The mechanism often involves the inhibition of cancer cell growth by triggering apoptosis. researchgate.net

Lung Carcinoma (e.g., A549) and Prostate (e.g., PC3) Cell Line Studies

Derivatives based on the 6-methyl-3-thioxo-1,2,4-triazin-5-one scaffold have been evaluated for their cytotoxic activities against human lung carcinoma (A549) and prostate cancer (PC3) cell lines. nih.govnih.gov A novel series of nih.govresearchgate.netbiointerfaceresearch.comtriazolo[4,3-b] nih.govresearchgate.netbiointerfaceresearch.comtriazin-7-one derivatives, synthesized from 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, was tested against these cell lines. nih.gov Two compounds in particular, 7a and 7g, showed greater efficacy against the A549 lung cancer cell line, with low IC50 values of 36.6 µM and 40.1 µM, respectively, compared to the reference drug (IC50 of 43.8 µM). nih.gov These compounds were also found to be safe for normal skin fibroblast (BJ1) cells. nih.gov

Another study on a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15), and its metal complexes showed that complex (1) exhibited potential activity against A549 cells with an IC50 value of 794.37 μM. mdpi.com

Compound DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Triazolotriazin-7-one (Compound 7a)A549 (Lung Carcinoma)36.6 nih.gov
Triazolotriazin-7-one (Compound 7g)A549 (Lung Carcinoma)40.1 nih.gov
Doxorubicin (Reference)A549 (Lung Carcinoma)43.8 nih.gov
Triazolotriazin-7-one Derivatives (7a-j)PC3 (Prostate Cancer)Evaluated (Specific IC50 not detailed) nih.gov
Mn(C15)Cl2MeOH (Complex 1)A549 (Lung Carcinoma)794.37 mdpi.com

Pancreatic Cancer (e.g., PACA2) and Colon Adenocarcinoma (e.g., HT29) Cell Line Evaluations

The anticancer evaluation of 6-methyl-2H-1,2,4-triazine-5-thione derivatives extends to pancreatic and colon cancers. The same series of nih.govresearchgate.netbiointerfaceresearch.comtriazolo[4,3-b] nih.govresearchgate.netbiointerfaceresearch.comtriazin-7-one derivatives mentioned previously were also assessed for their in vitro activity against the PACA2 pancreatic cancer cell line. nih.gov

Regarding colon adenocarcinoma, studies on 1,2,4-triazole-3-thione derivatives have shown cytotoxic effects on the HT29 cell line. mdpi.comcumhuriyet.edu.tr The ligand C15 and its metal complexes were tested, with complex (1) showing an IC50 of 654.31 μM and complex (3) showing an IC50 of 1064.05 μM against HT29 cells. mdpi.com Furthermore, various triazene derivatives have demonstrated marked cytotoxic effects against HT29 and other cancer cell lines. nih.gov

Compound DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Triazolotriazin-7-one Derivatives (7a-j)PACA2 (Pancreatic Cancer)Evaluated (Specific IC50 not detailed) nih.gov
Mn(C15)Cl2MeOH (Complex 1)HT29 (Colon Adenocarcinoma)654.31 mdpi.com
Ni(C15)Cl2MeOH (Complex 3)HT29 (Colon Adenocarcinoma)1064.05 mdpi.com

HepG2, HCT-116, MCF-7 Cell Line Investigations

Derivatives of 1,2,4-triazine have been the subject of numerous studies to evaluate their cytotoxic and antitumor activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. scialert.netmdpi.comsemanticscholar.org

One study focused on 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one derivatives, which were tested for their inhibitory activities against HepG2 and HCT-116 cells. scialert.net The results indicated that the fused triazo[2,1-a]-1,2,4-triazine-8-one derivative, specifically compound (6b), demonstrated a significantly greater cytotoxic effect compared to other synthesized compounds in the series. scialert.netresearchgate.net The antiproliferative activities are often assessed using the MTT viability test, which measures the metabolic activity of the cells as an indicator of cell viability. scialert.netresearchgate.net

Another investigation into novel 1,3,4-oxadiazole-2-thioglycoside derivatives also showed moderate to excellent antitumor activity against these cell lines. scirp.orgscirp.org For instance, compounds 11 and 13 from this series were identified as highly specific and potent against MCF-7, HepG2, and HCT-116 cell lines. scirp.orgscirp.org The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. scirp.orgscirp.org

Similarly, a series of N-1 arylidene amino imidazole-2-thiones were synthesized and evaluated for their cytotoxic effects against MCF-7, HepG2, and HCT-116 cell lines. semanticscholar.org One imidazole derivative, compound 5, was found to be the most potent cytotoxic agent against all three tested cell lines. semanticscholar.org Further analysis of the most active compounds on MCF-7 cells revealed they could induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. semanticscholar.org

The table below summarizes the cytotoxic activity of selected 1,2,4-triazine and related heterocyclic derivatives against the HepG2, HCT-116, and MCF-7 cell lines.

Compound TypeCell LineIC₅₀ (µM or µ g/well )Reference
1,3,4-Oxadiazole-2-thioglycosideMCF-72.12 - 4.07 (µ g/well ) scirp.orgscirp.org
1,3,4-Oxadiazole-2-thioglycosideHepG22.28 - 8.72 (µ g/well ) scirp.orgscirp.org
1,3,4-Oxadiazole-2-thioglycosideHCT-1163.21 - 3.71 (µ g/well ) scirp.orgscirp.org
1,2,3-Triazole-1,3,4-oxadiazole HybridMCF-71.26 - 5.8 µM dergipark.org.tr
1,2,3-Triazole-1,3,4-oxadiazole HybridHCT-116Prominent Inhibition dergipark.org.tr
Imidazole-2-thione Derivative (5)MCF-7, HepG2, HCT-116< 5 µM semanticscholar.org
Benzoxazole Derivative (66b)HepG24.61 µM mdpi.com
Benzoxazole Derivative (66b)MCF-74.754 µM mdpi.com

General Antitumor and Antileukemic Activity in Cell Models

The antitumor potential of 1,2,4-triazine derivatives extends beyond the commonly tested HepG2, HCT-116, and MCF-7 cell lines. Various studies have explored their efficacy against a broader range of malignancies, including other carcinomas and leukemias. nih.govresearchgate.net

In one study, several new 3-thio-1,2,4-triazine derivatives were synthesized and tested in both in vitro and in vivo systems. nih.gov Two specific methyl-nitro-imidazole-triazine derivatives were found to inhibit the development of chicken fibroblasts at a concentration of 0.1 µg/ml. nih.gov Furthermore, three of the fourteen compounds tested inhibited the growth of sarcoma 180 by 75%, though they showed no effect on leukemia L1210 and P388 at the same doses. nih.gov

A series of novel small molecules featuring a 1,2,4-triazine scaffold demonstrated distinct anticancer effects against the human leukemia cell line K-562, combined with remarkably low cytotoxicity. researchgate.net This highlights the potential for selective activity against cancerous cells. researchgate.net

The anti-proliferative effectiveness of a novel series of mdpi.comnih.govnih.govtriazolo[4,3-b] mdpi.comnih.govnih.govtriazin-7-one derivatives was evaluated against several human cancer cell lines, including PC3 (prostate), A549 (lung), and PACA2 (pancreatic). nih.gov Compounds 7a and 7g from this series showed greater efficacy against the lung cancer cell line (A549) than the reference drug, with IC₅₀ values of 36.6 and 40.1 µM, respectively. nih.gov These compounds were further investigated and found to influence the expression of apoptosis-related genes such as BCL-2, BAX, and p53. nih.gov

Another study screened twenty-one novel 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives at the National Cancer Institute (NCI) against a full panel of 60 human cancer cell lines. researchgate.net Ten of these compounds were found to be active against various cancer cell lines, with one derivative emerging as a particularly potent anticancer agent. researchgate.net

Other In Vitro Pharmacological Investigations

Anti-inflammatory Effects in Cell-Based Assays

Certain 1,2,4-triazine derivatives have been investigated for their potential to mitigate inflammatory responses. unibs.it One study explored the ability of a series of these compounds to regulate inflammatory processes in THP-1 monocytes, which are crucial in the development of vascular inflammatory conditions. unibs.it The study found that derivatives 22 and 23 were potent antiglycation agents that were non-toxic to THP-1 and HepG2 cells. unibs.it These compounds effectively inhibited the advanced glycation end products (AGEs)-induced signaling of inflammatory mediators like NF-κβ and p38. unibs.it They also suppressed the induction of cyclooxygenase-2 (COX-2) and its product prostaglandin E2 (PGE2) by interfering with AGE-RAGE (Receptor for Advanced Glycation End products) interactions. unibs.it

The anti-inflammatory activity of some thiazoline-2-thione derivatives was evaluated by their ability to inhibit the denaturation of bovine serum albumin (BSA), a key indicator of anti-inflammatory potential. mdpi.com Compound 4d, with an IC₅₀ value of 21.9 µg/mL, was more effective than the standard drug Aspirin (IC₅₀ of 22 µg/mL). mdpi.com Molecular docking studies suggested that this superior activity was due to stronger interactions with the BSA protein. mdpi.com

Analgesic Properties in In Vitro Models

While most assessments of analgesic (antinociceptive) effects are conducted using in vivo animal models, the underlying mechanisms often involve targets that can be studied in vitro, such as the inhibition of enzymes like cyclooxygenases (COX), which are involved in pain and inflammation pathways. epain.org A study that evaluated the antinociceptive effects of several triazine derivatives in mice used tests such as the acetic acid-induced writhing and formalin tests. epain.orgkoreascience.kr All five tested compounds, including two vanillin-triazine and three phenylpyrazole-triazine derivatives, significantly reduced writhing in the acetic acid test. epain.orgkoreascience.kr In the formalin test, which has an early (neurogenic) and a late (inflammatory) phase, all compounds were effective in the chronic/inflammatory phase, while some also showed activity in the acute phase. koreascience.kr This suggests that their analgesic properties are linked to their anti-inflammatory mechanisms. epain.org

Anticonvulsant Activity in Non-Clinical Models

Derivatives of 1,2,4-triazine have shown significant promise as anticonvulsant agents in various non-clinical models. nih.govnih.gov The maximal electroshock (MES) test is a widely used preclinical model to screen for activity against generalized tonic-clonic seizures. nih.govdovepress.com In one study, a series of 6,8-halo-substituted-2H- mdpi.comnih.govnih.govtriazino[5,6-b]indole-3(5H)-one/-thione derivatives were evaluated using the MES test. nih.gov Several compounds, notably 5e, 5i, and 5k, demonstrated excellent anticonvulsant activity with minimal CNS depressant effects and no neurotoxicity compared to standard drugs like phenytoin and carbamazepine. nih.gov

Another study investigated three 1,2,4-triazole-3-thione derivatives in the 6 Hz model of pharmacoresistant epilepsy. nih.govunifi.it All three compounds showed a protective effect, with median effective doses (ED₅₀) ranging from 40.9 to 169.7 mg/kg. nih.govunifi.it At their peak activity, these compounds were found to be two to three times more potent than the established antiepileptic drug valproic acid in this specific model. nih.govunifi.it The protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, indicated a favorable safety profile for these derivatives compared to valproate. unifi.it

The table below presents the anticonvulsant activity of selected 1,2,4-triazine derivatives in non-clinical models.

ModelCompound SeriesObservationReference
Maximal Electroshock (MES)6,8-halo-substituted- mdpi.comnih.govnih.govtriazino[5,6-b]indolesCompounds 5e, 5i, and 5k showed excellent activity. nih.gov
6 Hz Psychomotor Seizure1,2,4-triazole-3-thiones (TP-10, TP-315, TP-427)2-3 times more potent than valproic acid; ED₅₀ values from 40.9 to 169.7 mg/kg. nih.govunifi.it
MES and scPTZ6-((5-aryl-1,3,4-oxadiazol-2-yl)amino)-1,2,4-triazine-3(2H)-thionesCompound 6g was most effective with MES ED₅₀ of 28.5 mg/kg. researchgate.net

Enzyme Inhibition and Receptor Interaction Studies

The diverse pharmacological activities of 1,2,4-triazine derivatives are often rooted in their ability to interact with and inhibit specific enzymes or receptors. nih.gov

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO). nih.govnih.gov Many compounds in this series exhibited IC₅₀ values in the double-digit nanomolar range. nih.govnih.gov Specifically, the phenethyl derivative (11e) and the naphthalen-1-ylmethyl derivative (11h) were the most potent, with IC₅₀ values of 70 nM and 50 nM, respectively. nih.gov

In the context of anticancer activity, some triazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. dergipark.org.tr Imidazole derivatives 4d and 5, which showed potent cytotoxicity, also displayed good inhibitory activity against VEGFR-2. semanticscholar.org

Other studies have explored 1,3,5-triazine derivatives as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Certain analogs containing a dipeptide residue showed considerable inhibition of both enzymes, with one compound having an AChE IC₅₀ of 0.051 µM and a BACE1 IC₅₀ of 9.00 µM. mdpi.com Additionally, 1,2,4-triazole-3-thione derivatives have been optimized as inhibitors of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-1, which are involved in bacterial antibiotic resistance. mdpi.com

Structure-Activity Relationship (SAR) Analysis for Biological Potency

The biological potential of derivatives based on the this compound scaffold is profoundly influenced by their structural characteristics. Through systematic modifications of this core structure, researchers have been able to delineate the relationship between molecular architecture and biological efficacy. This analysis, known as Structure-Activity Relationship (SAR), is crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. The following sections detail the correlation of structural changes with biological activity, identify essential pharmacophoric features, and explore computational modeling approaches used to predict the potency of these compounds.

Correlating Structural Modifications with Biological Efficacy

The core structure of this compound, often utilized in its tautomeric form 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, serves as a versatile starting point for creating a diverse range of biologically active molecules. nih.govrsc.orgptfarm.pl Studies have shown that fusing additional heterocyclic rings to this triazine core is a particularly effective strategy for enhancing bioactivity, especially anticancer properties. nih.govptfarm.pl

One major avenue of modification involves the reaction of the triazine core with agents like chloroacetic acid and various aromatic aldehydes to create fused thiazolo[3,2-b] nih.govresearchgate.netscialert.nettriazine systems. nih.govptfarm.pl The subsequent biological evaluation of these derivatives against human cancer cell lines has provided significant insight into their SAR. For instance, the nature of the substituent on the arylidene moiety attached at the 2-position of the thiazolo[3,2-b] nih.govresearchgate.netscialert.nettriazine-3,7-dione ring system plays a critical role in determining cytotoxic potency. nih.gov Modifications at this position directly influence the compound's ability to interact with biological targets.

Another successful approach involves reacting the triazine core with hydrazonoyl halides to synthesize a series of nih.govresearchgate.netscialert.nettriazolo[4,3-b] nih.govresearchgate.netscialert.nettriazin-7-one derivatives. rsc.org In vitro screening of these compounds against various cancer cell lines, such as lung (A549), prostate (PC3), and pancreatic (PACA2) cancer, revealed that substituents on the N-1 phenyl ring of the triazolo moiety are key determinants of activity. Derivatives featuring an unsubstituted phenyl ring or a para-chloro substituted phenyl ring (compounds 7a and 7g in the study, respectively) demonstrated the highest efficacy against the A549 lung cancer cell line, with IC50 values lower than the reference drug Doxorubicin. rsc.org This suggests that the size and electronic properties of the substituent at this position are crucial for potent anticancer activity.

The table below summarizes the in vitro anticancer activity of selected 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one derivatives, illustrating the impact of different structural modifications.

Compound IDCore Structure ModificationSubstituent(s)Target Cell LineIC50 (µM)
7a Fused nih.govresearchgate.netscialert.nettriazolo[4,3-b] ringR = C₆H₅A549 (Lung)36.6
7g Fused nih.govresearchgate.netscialert.nettriazolo[4,3-b] ringR = 4-ClC₆H₄A549 (Lung)40.1
Doxorubicin (Reference Drug)-A549 (Lung)43.8

Data sourced from a study on nih.govresearchgate.netscialert.nettriazolo[4,3-b] nih.govresearchgate.netscialert.nettriazin-7-one derivatives. rsc.org

Furthermore, the antimicrobial activity of derivatives has also been explored. Modifications such as the introduction of aminophosphonates or the formation of disulfide bridges have been shown to yield compounds with activity against various bacterial and fungal strains. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on SAR studies of this compound derivatives, several key pharmacophoric elements can be identified.

The 1,2,4-Triazine-Thione Core: The central heterocyclic ring system is the foundational scaffold. The arrangement of its nitrogen atoms, the carbonyl group (C=O), and the thione group (C=S) provides a specific spatial distribution of hydrogen bond donors and acceptors, which is critical for potential interactions with biological macromolecules like enzymes or receptors.

Fused Heterocyclic Systems: The addition of fused rings, such as thiazole or triazole systems, is a recurring theme in potent derivatives. nih.govrsc.org These extended, rigid ring systems can enhance binding affinity by increasing the surface area for interaction with the target and by positioning key functional groups in a more favorable orientation. For example, the planarity and extended π-system of the thiazolo[3,2-b] nih.govresearchgate.netscialert.nettriazine and nih.govresearchgate.netscialert.nettriazolo[4,3-b] nih.govresearchgate.netscialert.nettriazine scaffolds appear to be crucial for their anticancer effects. nih.govrsc.org

Substituted Aryl Moieties: An appropriately substituted aryl group, often attached to the fused ring system, is another vital component. The electronic nature (electron-donating or electron-withdrawing) and the position of substituents on this ring can modulate the compound's activity. rsc.org This suggests that this aryl group is likely involved in specific hydrophobic or π-stacking interactions within the target's binding site. The superior activity of compounds with phenyl or 4-chlorophenyl groups indicates a preference for specific electronic and steric profiles in this region of the molecule. rsc.org

These elements collectively define the pharmacophore model for this class of compounds, guiding the design of new derivatives with potentially improved biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com While specific QSAR models for this compound derivatives are not extensively detailed in the available literature, the methodology has been successfully applied to other classes of triazine derivatives, providing a framework for how such models could be developed. jocpr.comnih.gov

QSAR studies on triazine derivatives often use a variety of molecular descriptors to quantify structural features. These can include:

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation, and total energy. jocpr.com

Energy Descriptors: Including steric and electronic energy. jocpr.com

Physicochemical Properties: Such as hydrophobicity (logP) and electronegativity.

These descriptors are then used as independent variables in statistical methods, most commonly multilinear regression analysis, to build a model that can predict the biological activity (the dependent variable). jocpr.com A robust QSAR model is characterized by high regression coefficients (r²) and cross-validation coefficients (q²), indicating good predictive power. jocpr.comnih.gov

More advanced three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to structurally related 1,2,4-triazine scaffolds. nih.gov These methods are used to analyze the steric and electrostatic fields surrounding the molecules. The resulting contour maps can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct visual guidance for designing more potent inhibitors. nih.gov For a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors, CoMFA and CoMSIA models were developed with high stability and predictability (q² = 0.613 and 0.669; r² = 0.966 and 0.985, respectively), demonstrating the power of these approaches in understanding the SAR of the 1,2,4-triazine core. nih.gov Such modeling approaches are invaluable for prioritizing the synthesis of new derivatives and for refining the understanding of their pharmacophoric requirements.

Future Research Trajectories and Potential Advanced Material Applications

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, and the production of 6-methyl-2H-1,2,4-triazine-5-thione and its derivatives is no exception. Traditional synthesis methods often involve hazardous solvents and produce significant waste. mdpi.com Future research is focused on developing more environmentally benign and efficient synthetic routes.

Key areas of innovation include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These methods offer rapid, efficient, and often solvent-free or solvent-minimal pathways to 1,3,5-triazine (B166579) derivatives, which can be adapted for 1,2,4-triazine (B1199460) synthesis. mdpi.comnih.gov For instance, a microwave-assisted, one-pot, three-step metal-free annulation has been developed for the synthesis of highly substituted 1,2,4-triazines. researchgate.net

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step, reducing reaction time, resource consumption, and waste generation. researchgate.net New one-pot, two-step synthesis methods for 1,2,4-triazole-5-thione derivatives have demonstrated higher yields and reduced solvent usage. researchgate.net

Use of Eco-Friendly Catalysts and Solvents: Research is exploring the use of catalysts like sodium lauryl sulfate (B86663) in aqueous media to promote the synthesis of related heterocyclic compounds, a strategy that could be applied to this compound. researchgate.net

These green synthetic approaches not only reduce the environmental impact but also often lead to higher yields and purity of the final product.

Exploration in Advanced Functional Materials

The distinct electronic and structural properties of the 1,2,4-triazine core make it a promising scaffold for the development of advanced functional materials.

Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The 1,3,5-triazine isomer has been extensively studied for its role in OLEDs, particularly as a component of thermally activated delayed fluorescence (TADF) emitters and bipolar host materials. st-andrews.ac.ukrsc.org These materials are crucial for achieving high efficiency in OLED devices. The electron-deficient nature of the triazine ring contributes to the desired electronic properties for these applications. researchgate.net

While research has heavily focused on 1,3,5-triazine derivatives, the potential of 1,2,4-triazine compounds like this compound in this field is an emerging area of interest. Key research directions include:

Development of Bipolar Host Materials: The combination of electron-donating and electron-accepting moieties within a single molecule is a key strategy for creating bipolar host materials. elsevierpure.com The 1,2,4-triazine core can act as the electron-accepting unit.

TADF Emitters: The design of molecules with a small energy gap between their singlet and triplet excited states is essential for TADF. The structural versatility of the 1,2,4-triazine ring allows for the fine-tuning of these energy levels. st-andrews.ac.uk

Luminescent Properties: Star-shaped 1,3,5-triazine derivatives have been synthesized and shown to possess good electron mobilities and high triplet energies, making them suitable as host materials in green phosphorescent OLEDs. researchgate.net Similar architectural designs could be explored for 1,2,4-triazine derivatives.

Potential in Dye-Sensitized Solar Cells (DSSC) and Related Photovoltaic Technologies

Derivatives of 1,2,4-triazine are being investigated for their potential use in dye-sensitized solar cells (DSSCs). nih.govnih.gov In these devices, a dye molecule absorbs light and injects an electron into a semiconductor, generating an electric current. The electronic properties of the dye are critical to the efficiency of the solar cell.

Theoretical studies using Density Functional Theory (DFT) have been employed to model the molecular structures and optoelectronic properties of 1,2,4-triazine derivatives. nih.govnih.gov These studies calculate key parameters such as:

HOMO and LUMO energy levels: These determine the feasibility of electron injection from the dye to the semiconductor.

Energy gap (Eg): This influences the light absorption properties of the dye.

Light Harvesting Efficiency (LHE): This measures how effectively the dye absorbs light.

Computational investigations suggest that 1,2,4-triazine-based compounds can be good candidates for use in organic DSSCs. nih.govnih.gov

Advanced Mechanistic and Kinetic Studies for Enhanced Chemical Understanding

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research in this area will likely involve:

Detailed Spectroscopic and Crystallographic Analysis: Techniques like X-ray crystallography can provide precise information about the three-dimensional structure of the molecule and its derivatives, offering insights into its reactivity. nih.gov

Computational Modeling of Reaction Pathways: DFT and other computational methods can be used to model reaction intermediates and transition states, elucidating the step-by-step mechanism of chemical transformations. clockss.org

Kinetic Studies: Measuring reaction rates under different conditions (temperature, concentration, catalyst) can provide quantitative data to support proposed mechanisms.

Deeper Integration of Theoretical and Experimental Research for Predictive Modeling

The synergy between theoretical calculations and experimental work is a powerful tool in modern chemistry. For this compound and its derivatives, this integrated approach can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully used to understand the relationship between the structure of 1,2,4-triazine derivatives and their biological activity, for instance, as h-DAAO inhibitors. nih.gov These models can predict the activity of new, unsynthesized compounds, guiding synthetic efforts.

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govrsc.org This is invaluable for drug discovery and understanding the mode of action of biologically active compounds.

Predictive Modeling for Materials Science: As seen in the context of DSSCs, computational modeling can predict the electronic and photophysical properties of materials, enabling the rational design of new compounds with desired characteristics. nih.govnih.gov

Broadening the Spectrum of In Vitro Biological Targets and Pathways

The 1,2,4-triazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govijpsr.info Derivatives have shown a wide range of activities, including anticancer, antiviral, and antimicrobial properties. ijpsr.infonih.gov

Future research on this compound and its derivatives will likely focus on exploring a wider array of biological targets and pathways. This includes:

Enzyme Inhibition: Targeting specific enzymes is a common strategy in drug development. For example, 1,2,4-triazine derivatives have been investigated as inhibitors of human D-amino acid oxidase (h-DAAO), relevant for treating schizophrenia. nih.gov

Receptor Antagonism: Derivatives have been identified as antagonists for receptors like the adenosine (B11128) A2A receptor, with potential applications in treating Parkinson's disease. acs.orgnih.gov

Anticancer Mechanisms: Research has shown that some 1,2,4-triazine derivatives exhibit antitumor activity. nih.govnih.gov Future work will aim to elucidate the specific cellular pathways and molecular targets involved, such as the induction of apoptosis. nih.gov

Antimicrobial and Antiviral Activity: The 1,2,4-triazine ring is a component of compounds with activity against various pathogens. ijpsr.infonih.gov Screening for activity against a broader range of bacteria, fungi, and viruses is a promising avenue for research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-2H-1,2,4-triazine-5-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with orthoesters. For example, reacting 4-amino-6-methyl-3-hydrazino-4,5-dihydro-1,2,4-triazine-5-thione with triethyl orthoformate in ethanol under reflux yields fused tetrazine derivatives (58–78% yield) . Catalysts like Preyssler heteropolyacid in acetic acid significantly improve yields (79–95%) by accelerating cyclization . Key variables include solvent polarity, temperature, and catalyst choice.

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Assign peaks for methyl (δ 2.5–3.0 ppm) and thione (δ 13–14 ppm) groups.
  • FT-IR : Identify S-H stretches (2500–2600 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for analogous triazine-thiones in crystallographic studies .
  • UV-Vis : Analyze π→π* transitions in the triazine ring (λmax ~270–300 nm) .

Q. What biological screening protocols are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity assays).
  • Antimicrobial screening : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide the design of derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Yield discrepancies : Replicate protocols under inert atmospheres (N₂/Ar) to exclude oxidative byproducts. Compare catalyst efficiency (e.g., Preyssler acid vs. conventional H₂SO₄) .
  • Bioactivity variability : Control for solvent effects (DMSO vs. aqueous buffers) in assays. Validate purity via HPLC (>95%) to exclude impurities masking activity .

Q. How can cyclization strategies expand its utility in synthesizing fused heterocyclic systems?

  • Methodological Answer :

  • With aryl isothiocyanates : React to form thiourea intermediates, then cyclize with HCl to yield oxadiazinane-thiones or triazinane-thiones .
  • Rearrangement reactions : Use hydrazine derivatives to generate pyrimido-triazine hybrids, leveraging nucleophilic displacement at the 5-thione position .

Q. What mechanistic insights explain its role in catalytic or supramolecular applications?

  • Methodological Answer :

  • Coordination chemistry : Chelate transition metals (e.g., Cu²⁺, Pd²⁺) via S and N donors, characterized by ESR and single-crystal XRD .
  • Supramolecular assembly : Study H-bonding and π-stacking in crystal packing via Hirshfeld surface analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.